molecular formula C7H10N2O B13948089 2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)-

2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)-

Katalognummer: B13948089
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: YVUFMVOMUVLUSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- is a chemical compound that features a propenol group attached to a methyl-imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- typically involves the reaction of a propenol derivative with a methyl-imidazole precursor. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups onto the imidazole ring.

Wirkmechanismus

The mechanism of action of 2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The propenol group may also play a role in its biological effects by participating in various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

3-(3-methylimidazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H10N2O/c1-9-6-8-5-7(9)3-2-4-10/h2-3,5-6,10H,4H2,1H3

InChI-Schlüssel

YVUFMVOMUVLUSN-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC=C1C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.